molecular formula C29H41N7O9 B1591406 Gliadins CAS No. 9007-90-3

Gliadins

カタログ番号 B1591406
CAS番号: 9007-90-3
分子量: 631.7 g/mol
InChIキー: HZWWPUTXBJEENE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gliadins are a class of proteins found in wheat, rye, and barley. They are a major component of gluten, the protein complex responsible for the elasticity of dough and the texture of baked goods. Gliadins are composed of several different types of amino acids, including proline, glutamine, and leucine. Gliadins are also known to be involved in a variety of physiological and biochemical processes, including the formation of glutenin and its role in baking, the development of the immune system, and the regulation of cell growth and differentiation.

科学的研究の応用

1. Mass Spectrometry and Proteomic Technologies in Celiac Disease

Mass spectrometry and proteomic technologies have been instrumental in characterizing the structure of gliadins. This technology is crucial for detecting, identifying, and quantifying gliadins and gliadin-derived peptides relevant to celiac disease, a condition where the small intestine is damaged in genetically predisposed individuals. The advancements in mass spectrometry enable the analysis of gliadins' role in dough properties and their impact on celiac disease patients (Ferranti, Mamone, Picariello, & Addeo, 2007).

2. Role in Food Science and Nanostructure Formation

Gliadins have a long-standing importance in food science due to their role in wheat grain proteins. They exhibit complex structures, forming hierarchical nanoscale structures with unique physical properties. Recent research has allowed for the analysis of gliadins in pure water at neutral pH, enabling better characterization of these proteins (Urade, Sato, & Sugiyama, 2018).

3. Pharmaceutical Nanotechnologies

Gliadin, a natural wheat protein, is gaining attention for its applications in medical fields, pharmaceuticals, biomedical devices, and drug delivery. Its bioadhesive ability and structure allow for the delivery of various drug molecules and encapsulation of lipophilic molecules, vitamins, and enzymes. Gliadin's antimicrobial film capability and flexibility as fibers also contribute to its wide-ranging applications (Mehanna & Mneimneh, 2020).

4. Impact on Dough Mixing Properties

Research on gliadins extracted from wheat has shown their effect on the mixing properties of doughs. Gliadins, particularly different groups like α-, β-, γ-, and ω-gliadins, influence dough strength, indicating their significant role in the quality of flour-derived products (Fido, Békés, Gras, & Tatham, 1997).

5. Development of Sensitive Detection Methods

Gliadin's detection in gluten-free foods is crucial for the safety of celiac patients. The development of sensitive and specific methods, like the electrochemical magneto immunosensor, has been a significant advancement. These methods allow for the quantification of gliadin in various food products, ensuring compliance with gluten-free standards (Laube, Kergaravat, Fabiano, Hernández, Alegret, & Pividori, 2011).

6. Understanding Genetic Architecture in Wheat

Studying gliadins has led to insights into the genetic architecture of wheat. Research on the content and types of gliadins has helped in developing markers for the selection of wheat varieties with specific gliadin content, which can be beneficial for both end-use quality and health (Zhou et al., 2022).

7. Nanotechnology in Controlled Drug Release

Gliadin-based nanoparticles have been developed as carriers for all-trans-retinoic acid. This represents an innovative approach in using plant-based macromolecules for drug delivery, demonstrating the versatility and potential of gliadins in pharmaceutical applications (Ezpeleta, Irache, Stainmesse, Chabenat, Gueguen, Popineau, & Orecchioni, 1996).

8. Biochemical and Functional Properties in Food

Gliadins play a crucial role in the biochemical and functional properties of wheat-based products. Research into their structure and function has contributed to the understanding of their role in food science and product quality, influencing the development of wheat-based products with improved qualities (Barak, Mudgil, & Khatkar, 2015).

特性

IUPAC Name

5-amino-2-[[1-[5-amino-2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPUTXBJEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17787981

CAS RN

9007-90-3
Record name Gliadins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gliadins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,000
Citations
S Barak, D Mudgil, BS Khatkar - Critical reviews in food science …, 2015 - Taylor & Francis
… -, α/β-, and γ-gliadins on the basis of their primary structure and molecular weight. Cysteine residues of gliadins mainly form intramolecular disulfide bonds, although α-gliadins with odd …
Number of citations: 168 www.tandfonline.com
PF Qi, YM Wei, YW Yue, ZH Yan, YL Zheng - Molecular Biology, 2006 - Springer
… In this paper, the properties of wheat gliadins with emphasis on the classification, gene … the structural relationships of gliadins [10, 11]. The gliadins were originally identified according to …
Number of citations: 62 link.springer.com
R Urade, N Sato, M Sugiyama - Biophysical reviews, 2018 - Springer
… Recently, gliadins have been shown to be soluble in pure water, and a novel extraction … gliadins in pure water at neutral pH, and permitted the characterization of hydrated gliadins. They …
Number of citations: 84 link.springer.com
P Ferranti, G Mamone, G Picariello… - Journal of mass …, 2007 - Wiley Online Library
… individual genetic alleles coding for gliadins, high or low molecular … of gliadins are presented, with focus on issues related to detection, identification, and quantification of intact gliadins, …
FM DuPont, WH Vensel, R Chan… - Cereal Chemistry, 2000 - Wiley Online Library
… Gli-D1 encoded ω-gliadins as the 1A, 1B, and 1D ω-gliadins. Sulfur availability and the ratio … reported for ω-gliadins from wheat. In this study, we purified 1B ω-gliadins from a wheat flour …
Number of citations: 107 onlinelibrary.wiley.com
RJ Fido, F Bekes, PW Gras, AS Tatham - Journal of Cereal Science, 1997 - Elsevier
… patterns Total gliadins from wheat flour cv. Chinese indicate that the -1 gliadins correspond to the Spring were extracted using either dilute HCl slow and -2 gliadins to the fast -gliadins (…
Number of citations: 162 www.sciencedirect.com
JAD Ewart - Journal of the Science of Food and Agriculture, 1967 - Wiley Online Library
The amino acid compositions of glutenins and gliadins from two strong and two weak wheats have been compared. Glutenin appears to have an amino acid analysis generally similar to …
Number of citations: 117 onlinelibrary.wiley.com
AS Tatham, PR Shewry - Journal of Cereal Science, 1985 - Elsevier
… y-gliadins, but little or no contamination of the «- and y-gliadins. The 80S-PAGE showed that most of the o-gliadins had lower relative molecular masses (M rS) and the y-gliadins higher, …
Number of citations: 230 www.sciencedirect.com
SB Altenbach, HC Chang, XB Yu… - Frontiers in Plant …, 2019 - frontiersin.org
… -1,2 gliadins, a subgroup of omega gliadins that are highly immunogenic. Omega gliadins are unusual … The two types of omega gliadins, referred to as omega-1,2 gliadins and omega-5 …
Number of citations: 44 www.frontiersin.org
PD Howdle, MS Losowsky - Gut, 1990 - ncbi.nlm.nih.gov
Patients with coeliac disease are advised to take a strict gluten free diet, and usually avoid wheat, rye, barley, and oats. Although there is no doubt that sensitivity to gluten varies …
Number of citations: 14 www.ncbi.nlm.nih.gov

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